molecular formula C18H14F3N3OS B2372550 N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 863513-32-0

N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2372550
CAS No.: 863513-32-0
M. Wt: 377.39
InChI Key: CYZPDDPFTVFMRG-UHFFFAOYSA-N
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Description

N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound features a unique structure combining a pyridine ring, a thiazole ring, and a trifluoromethyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The process often begins with the preparation of the pyridine and thiazole intermediates, followed by their coupling through a series of reactions. Common reagents used in these reactions include halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process. The scalability of these methods is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and molecules containing pyridine and thiazole rings. Examples include:

  • N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-3-methylbenzamide
  • N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-3-chlorobenzamide

Uniqueness

What sets N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzamide apart is its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3OS/c19-18(20,21)14-5-1-3-12(9-14)16(25)23-8-6-15-11-26-17(24-15)13-4-2-7-22-10-13/h1-5,7,9-11H,6,8H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZPDDPFTVFMRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCC2=CSC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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